molecular formula C13H30OSn B110806 (Tributylstannyl)methanol CAS No. 27490-33-1

(Tributylstannyl)methanol

Cat. No.: B110806
CAS No.: 27490-33-1
M. Wt: 321.09 g/mol
InChI Key: MKBQBFPNTLPOIV-UHFFFAOYSA-N
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Description

(Tributylstannyl)methanol, also known as 1-(tributylstannyl)methanol, is an organotin compound with the molecular formula C13H30OSn. It is a colorless oil that is used in various chemical reactions and industrial applications due to its unique properties. The compound is particularly notable for its role in organic synthesis and as an intermediate in the production of other organotin compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (tributylstannyl)methanol typically involves the reaction of tributyltin hydride with paraformaldehyde in the presence of a base such as diisopropylamine. The reaction is carried out in dry tetrahydrofuran (THF) under an inert atmosphere (argon) to prevent oxidation. The mixture is cooled with an ice-water bath, and butyllithium is added dropwise to initiate the reaction. After the addition of tributyltin hydride and paraformaldehyde, the reaction mixture is stirred at room temperature for several hours. The resulting product is then purified through extraction and distillation .

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity and reactivity of the reagents involved.

Chemical Reactions Analysis

Types of Reactions: (Tributylstannyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler organotin compounds.

    Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

(Tributylstannyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Stille and Suzuki–Miyaura cross-coupling reactions to produce enantiomerically pure products. These reactions are crucial for the synthesis of complex organic molecules.

    Biology: The compound is used in the preparation of chiral alpha-oxy- [2H1]methyllithiums, which are important in stereochemistry and pharmaceutical synthesis.

    Medicine: Research on methanol-to-hydrocarbon chemistry has explored its potential in the production of biofuels and sustainable energy sources.

    Industry: It is used in the upgrading of ethanol with methanol for the production of isobutanol, an improved biofuel.

Mechanism of Action

The mechanism of action of (tributylstannyl)methanol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The stannyl group can stabilize carbanions, making it a valuable intermediate in organic synthesis. The compound’s reactivity is influenced by the electronic and steric effects of the tributyltin group, which can facilitate or hinder certain reactions depending on the conditions .

Comparison with Similar Compounds

    Tributyltin hydride: Used in similar synthetic applications but lacks the hydroxyl group.

    Tributyltin chloride: Another organotin compound used in organic synthesis.

    Methoxymethyltributylstannane: A derivative of (tributylstannyl)methanol used in specific synthetic applications.

Uniqueness: this compound is unique due to its combination of a stannyl group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to other organotin compounds. Its stability and reactivity make it a versatile reagent in both laboratory and industrial settings .

Properties

CAS No.

27490-33-1

Molecular Formula

C13H30OSn

Molecular Weight

321.09 g/mol

IUPAC Name

tributylstannylmethanol

InChI

InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H2;

InChI Key

MKBQBFPNTLPOIV-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)CO

Canonical SMILES

CCC[CH2].CCC[CH2].CCC[CH2].[CH2]O.[Sn]

Pictograms

Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Synonyms

1-(Tributylstannyl)methanol;  (Hydroxymethyl)tributyltin;  Tributyl(hydroxymethyl)stannane;  (Tributylstannyl)-methanol; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of diisopropylamine (62 ml, 0.44 mol) and tetrahydrofuran (1000 ml) were added dropwise n-butyllithium (2.6M n-hexane solution, 100 ml, 0.26 mol) and n-butyllithium (1.6M n-hexane solution, 95 ml, 0.15 mol) at −78° C. (external temperature). Then, the reaction mixture was stirred for 30 minutes. To the mixture was added dropwise tributyltin hydride (100 ml, 0.37 mol) at −78° C. (external temperature). Then, the reaction mixture was stirred at 0° C. (external temperature) for 60 minutes. After the reaction mixture was cooled at −78° C. (external temperature) and paraformaldehyde (13 g, 0.15 mol) was added to the reaction mixture. The reaction mixture was gradually raised to room temperature, and then, the reaction mixture was stirred at room temperature overnight. To the reaction mixture were added water, an aqueous ammonium chloride solution and diethyl ether, and the organic layer was separated. The organic layer was sequentially washed with an aqueous saturated sodium bicarbonate solution and an aqueous saturated sodium chloride solution. The organic layer was separated, and the solvent was distilled off under reduced pressure. The residue was purified by neutral silica gel column chromatography (heptane:diethyl ether=4:1) to obtain the title compound (95 g, 0.30 mol, 80%).
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
13 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is (tributylstannyl)methanol synthesized effectively?

A1: A two-step procedure offers a convenient and high-yielding synthesis of this compound. [] This method, as described in the paper "Tributyl[(methoxymethoxy)methyl]stannane," begins with the addition of tri-n-butylstannyllithium to paraformaldehyde. [] Subsequent methoxymethylation is then achieved through acetal exchange with dimethoxymethane, facilitated by boron trifluoride etherate and molecular sieves. [] This approach surpasses alternative methods in terms of yield and purity. []

Q2: What are the key analytical techniques used to assess the purity of this compound?

A2: Gas chromatography serves as a reliable method for analyzing the purity of this compound. [] A DB-1701 fused silica capillary column, maintained at specific temperature and pressure conditions, effectively separates the compound from potential impurities. [] The retention time of this compound under these conditions is reported as 13.1 minutes, allowing for accurate identification and quantification. []

Q3: What safety precautions should be considered when handling this compound?

A3: this compound, like all organostannanes, requires careful handling due to its potential toxicity. [] Direct contact should be avoided, and all manipulations should be conducted within a well-ventilated fume hood. [] For long-term storage, the reagent can be stored under nitrogen in a freezer, ensuring its stability and minimizing potential hazards. []

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